molecular formula C23H22N2O2 B267092 N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide

N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide

Cat. No. B267092
M. Wt: 358.4 g/mol
InChI Key: HMMZVRXAKFKSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as F 13640 and is a member of the benzamide class of compounds.

Mechanism of Action

The exact mechanism of action of N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABA-A receptor, which leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to anxiolytic and antidepressant effects. It has also been found to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide is its potential applications in various areas of scientific research. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide. One of the major areas of research is the development of more potent and selective positive allosteric modulators of the GABA-A receptor. Another area of research is the investigation of the potential applications of this compound in the treatment of neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide involves the reaction of N-methyl-4-aminobenzoic acid and 3-phenylpropanoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide has been found to have potential applications in various areas of scientific research. One of the major applications of this compound is in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have potential applications in the treatment of neuropathic pain.

properties

Product Name

N-methyl-N-phenyl-4-[(3-phenylpropanoyl)amino]benzamide

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-methyl-N-phenyl-4-(3-phenylpropanoylamino)benzamide

InChI

InChI=1S/C23H22N2O2/c1-25(21-10-6-3-7-11-21)23(27)19-13-15-20(16-14-19)24-22(26)17-12-18-8-4-2-5-9-18/h2-11,13-16H,12,17H2,1H3,(H,24,26)

InChI Key

HMMZVRXAKFKSOI-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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